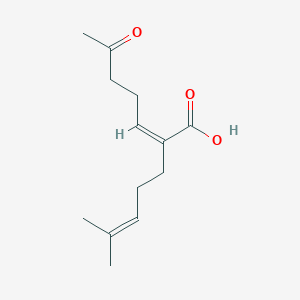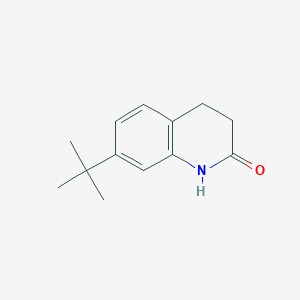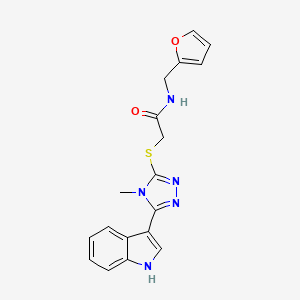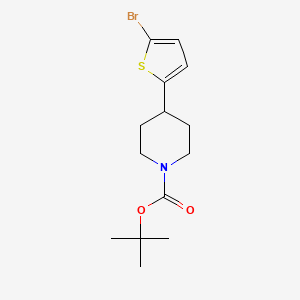![molecular formula C18H17BrFN3O3 B2664844 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate CAS No. 1210470-57-7](/img/structure/B2664844.png)
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The presence of a fluorophenyl group might suggest that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring, for example, would have a chair conformation . The fluorophenyl and bromopyridine groups would likely be in a planar arrangement due to the nature of their bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The piperazine ring could potentially undergo reactions at the nitrogen atoms, while the fluorophenyl and bromopyridine groups could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl and bromopyridine groups could affect the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Inhibitors of Human Equilibrative Nucleoside Transporters
Compounds similar to “2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate” have been studied as inhibitors of Human Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Antiviral Applications
Benzamide-based 5-aminopyrazoles and their fused heterocycles, which are structurally related to the compound , have demonstrated notable antiviral activities against the H5N1 influenza virus. This indicates their potential in developing antiviral therapeutics.
Anti-inflammatory Applications
Indole derivatives, which share a common structural motif with the compound, possess various biological activities, including anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory conditions.
Anticancer Applications
The synthesis of novel derivatives of the compound has also been explored for anticancer applications. These compounds could potentially be used in the development of new cancer therapies.
Antitubercular Activity
Indole derivatives have shown potential in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis . This suggests that the compound could be used in the development of new treatments for tuberculosis.
Urease Inhibition
Highly pathogenic bacteria colonize and maintain themselves with the aid of an enzyme called urease. Inhibiting urease enzymes can be a promising method for preventing ureolytic bacterial infections . The compound could potentially be used in the development of new antibacterial treatments.
Safety And Hazards
Future Directions
properties
IUPAC Name |
[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN3O3/c19-14-9-13(10-21-11-14)18(25)26-12-17(24)23-7-5-22(6-8-23)16-3-1-15(20)2-4-16/h1-4,9-11H,5-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQOROSSNXRMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2664763.png)


![6-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2664770.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2664777.png)
![(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2664778.png)



![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2664782.png)
